molecular formula C14H14O2 B122247 4-(1-Phenylethyl)resorcinol CAS No. 85-27-8

4-(1-Phenylethyl)resorcinol

Cat. No.: B122247
CAS No.: 85-27-8
M. Wt: 214.26 g/mol
InChI Key: PQSXNIMHIHYFEE-UHFFFAOYSA-N
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Description

Phenylethyl resorcinol (CAS 85-27-8), also known commercially as SymWhite 377, is a synthetic phenolic derivative of resorcinol that serves as a high-potency reference compound in dermatological and cosmetic research . Its primary research value lies in its powerful, specific inhibition of tyrosinase, the key copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis . Studies indicate its mechanism involves the interaction of its hydroxyl groups with the enzyme's active copper centers, leading to enzyme inactivation and effectively halting the formation of dopaquinone, a key melanin precursor . Comparative research has established its significant inhibitory activity, reported to be approximately 22 times more effective than kojic acid in tyrosinase inhibition assays . Beyond its antimelanogenic properties, Phenylethyl resorcinol exhibits strong antioxidant capacity, functioning as an effective free radical scavenger to protect skin cells from oxidative damage in model systems, with performance noted as superior to benchmarks like vitamin E and BHT in certain studies . Emerging research also points to its potential as a broad-spectrum therapeutic agent, demonstrating promising antidermatophytic activity against fungi such as Microsporum gypseum . A known challenge in working with this compound is its susceptibility to photodegradation and subsequent discoloration upon exposure to UV light . Researchers are advised to consider formulation strategies such as encapsulation within nanostructured lipid carriers (NLCs) or nanoliposomes to significantly enhance its photostability, improve water solubility, and facilitate targeted delivery . It is crucial for researchers to be aware that in markets like China, the use of Phenylethyl resorcinol is restricted in general cosmetics and is approved only for use in registered special cosmetics with whitening claims, highlighting the importance of regulatory awareness in applied research . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or cosmetic use in humans, and must not be incorporated into products for personal consumption.

Properties

IUPAC Name

4-(1-phenylethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXNIMHIHYFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501005319
Record name 4-(1-Phenylethyl)benzene-1,3-diol
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85-27-8
Record name 4-(1-Phenylethyl)-1,3-benzenediol
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Record name Phenylethyl resorcinol
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Record name Phenylethyl resorcinol
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Record name 4-(alpha-Methylbenzyl)resorcinol
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Mechanism of Action

Biological Activity

Phenylethyl resorcinol (PR), chemically known as 4-(1-phenylethyl)-1,3-benzenediol, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in dermatological applications. This article explores its biological activity, focusing on its antifungal properties, skin whitening effects, and potential toxicological implications, supported by data tables and case studies.

Antifungal Activity

Phenylethyl resorcinol has shown significant antifungal properties, particularly against dermatophytes. A study evaluated its effectiveness against nine dermatophyte species, revealing that PR demonstrated superior antifungal activity compared to fluconazole, a commonly used antifungal agent. The results indicated that PR achieved 100% inhibition against Trichophyton tonsurans at concentrations as low as 100 μg/mL, while fluconazole required higher concentrations for similar efficacy.

Table 1: Antifungal Activity of Phenylethyl Resorcinol vs. Fluconazole

DermatophyteConcentration (μg/mL)% Inhibition PR% Inhibition Fluconazole
T. rubrum10010076.06
T. tonsurans10010079.90
M. gypseum20>50Not tested

The mechanism of action involves structural alterations in the fungal cells, evidenced by electron microscopy, which showed increased vacuolation and thickening of the cell wall upon treatment with PR .

Skin Whitening Effects

PR is recognized for its potent skin-lightening properties due to its ability to inhibit tyrosinase activity, a critical enzyme in melanin synthesis. Research indicates that PR is approximately 22 times more effective than kojic acid and over 100 times more effective than β-arbutin in promoting skin lightening.

Table 2: Comparative Efficacy of Skin Lightening Agents

AgentRelative Efficacy (vs. Tyrosinase)
Phenylethyl Resorcinol22 times more effective than kojic acid
β-Arbutin>100 times more effective than β-arbutin

In vivo studies have confirmed that formulations containing PR can significantly lighten hyperpigmented skin in Asian populations when applied topically at concentrations as low as 0.5% . Furthermore, the incorporation of PR into nanostructured lipid carriers (NLCs) has enhanced its stability and delivery efficiency, allowing for sustained release and improved cellular uptake in melanoma cells .

Toxicological Considerations

Despite its beneficial effects, there are concerns regarding the safety profile of phenylethyl resorcinol. A case study documented an instance of allergic contact dermatitis linked to PR use in cosmetics. A 52-year-old female developed erythema after applying a skin-lightening essence containing PR. Patch testing confirmed a positive reaction to the compound, highlighting the potential for sensitization in susceptible individuals .

Scientific Research Applications

Skin-Lightening Agent

Phenylethyl resorcinol is primarily recognized for its effectiveness as a skin-lightening agent. Its mechanism of action involves the inhibition of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin. Studies have demonstrated that PR exhibits a significantly higher inhibitory effect on tyrosinase compared to traditional agents like kojic acid, making it an attractive alternative in cosmetic formulations aimed at reducing hyperpigmentation.

Case Studies and Research Findings

  • In Vitro Studies : Research indicates that PR can inhibit melanin production effectively in B16 melanoma cells, demonstrating up to 80% inhibition of tyrosinase activity. This was corroborated by studies using ethosomal formulations that showed enhanced skin penetration and retention compared to liposomal and conventional solutions .
  • Clinical Applications : PR has been incorporated into various topical formulations, including creams and serums. A notable study highlighted its successful incorporation into liposomal creams, which improved both stability and skin permeation, achieving a skin deposition value of 1732.76 µg/cm² after 24 hours .

Stability Enhancements through Novel Formulations

The stability of PR in topical formulations poses challenges due to its susceptibility to degradation under light and varying pH conditions. Recent research has focused on developing advanced delivery systems to enhance the stability and bioavailability of PR.

Formulation Techniques

  • Ethosomes : Ethosomal formulations have been developed to encapsulate PR effectively. These vesicles demonstrated improved stability and delivery efficiency, with studies showing that ethosomes could deliver PR into the skin more effectively than traditional liposomes . The vesicles maintained over 90% active content even under adverse conditions.
  • Nanoliposomes : Another innovative approach involves the use of nanoliposomes, which have been optimized for better stability and effective delivery of PR . These formulations not only enhance the solubility of PR but also improve its physicochemical properties.
Formulation Type Stability Skin Penetration Tyrosinase Inhibition
EthosomesHighSignificantly higher than liposomes~80%
NanoliposomesImprovedEnhanced compared to traditional methodsEffective

Regulatory Considerations

PR has been approved in various regions as a skin-lightening agent within specific concentration limits (e.g., 0.5% in cosmetic products). Regulatory bodies have recognized its efficacy and safety profile when used appropriately. Continuous research is essential for monitoring its long-term effects and compliance with safety standards.

Analytical Methods for Quality Control

To ensure quality control in cosmetic formulations containing PR, high-performance liquid chromatography (HPLC) methods have been developed for accurate quantification. These methods allow for the differentiation of PR from other common whitening agents, ensuring product integrity .

Comparison with Similar Compounds

Kojic Acid

  • Potency: Phenylethyl resorcinol is 22x more effective in tyrosinase inhibition .
  • Mechanism: Both inhibit tyrosinase, but phenylethyl resorcinol also modulates MAPK signaling, offering dual-action melanin suppression .
  • Stability: Kojic acid degrades rapidly in formulations, while phenylethyl resorcinol, when encapsulated in NLCs, retains >90% activity for 3 months at 25°C .
  • Safety: Kojic acid is associated with irritation and erythema, whereas phenylethyl resorcinol is gentler at concentrations ≤1% .

β-Arbutin

  • Potency: Phenylethyl resorcinol demonstrates 100x greater efficacy in hair-lightening assays .
  • Mechanism: β-Arbutin hydrolyzes to hydroquinone, which inhibits tyrosinase but raises safety concerns. Phenylethyl resorcinol avoids hydroquinone-related toxicity .
  • Formulation: β-Arbutin is water-soluble, but phenylethyl resorcinol requires lipid-based carriers (e.g., NLCs) for optimal delivery .

Hydroquinone

  • Efficacy: Hydroquinone is a gold-standard depigmenter but banned in cosmetics in the EU due to carcinogenicity risks. Phenylethyl resorcinol provides comparable results (43% hyperpigmentation reduction in 12 weeks) without genotoxic risks .
  • Mechanism: Hydroquinone non-selectively destroys melanocytes, while phenylethyl resorcinol reversibly inhibits tyrosinase and melanocyte signaling .

Resveratrol

  • Activity: Both compounds contain a resorcinol moiety, but phenylethyl resorcinol shows stronger tyrosinase inhibition. Resveratrol’s antioxidant effects are comparable, but its melanin reduction is less pronounced .
  • Stability: Resveratrol degrades under UV light, whereas phenylethyl resorcinol’s stability improves significantly in ethosomes or smartLipid systems .

Hexylresorcinol

  • Structure: Both are resorcinol derivatives, but hexylresorcinol has a shorter alkyl chain.
  • Efficacy: Hexylresorcinol is less potent, with studies showing phenylethyl resorcinol achieves superior depigmentation at lower concentrations (0.5% vs. 1% for hexylresorcinol) .

Data Tables

Table 1: Key Properties of Phenylethyl Resorcinol and Comparators

Compound Tyrosinase Inhibition Potency Solubility (Water) Stability (25°C) Safety Profile
Phenylethyl Resorcinol 22x > Kojic Acid 265 mg/L >90% in NLCs Safe ≤1% (non-irritant)
Kojic Acid 1x High <60% Irritation risk
β-Arbutin 0.01x High Moderate Hydroquinone metabolite
Hydroquinone Comparable Moderate High Carcinogenic concerns
Resveratrol 0.5x Low Poor UV-sensitive

Table 2: Formulation Strategies for Enhanced Delivery

Compound Delivery System Encapsulation Efficiency Stability Improvement
Phenylethyl Resorcinol NLCs, Nanoliposomes 93–97% 3-month stability
Resveratrol PLGA microspheres 70–85% Limited UV protection
Kojic Acid Chitosan nanoparticles 60–75% Moderate

Research Findings and Mechanistic Insights

  • Dual-Action Pathway: Phenylethyl resorcinol uniquely activates p44/42 MAPK, suppressing MITF and melanogenic enzymes (TYR, TRP-2) while offering antioxidant protection .
  • Synergistic Formulations: Combining phenylethyl resorcinol with UV absorbers (e.g., Tinosorb S) or vitamin C enhances photostability and efficacy .
  • Clinical Outcomes: In a 12-week trial, phenylethyl resorcinol reduced hyperpigmentation by 43%, outperforming kojic acid (28%) and matching hydroquinone (45%) without adverse effects .

Preparation Methods

Temperature and Time

Elevating temperatures from 60°C to 95°C reduced reaction times from 5 hours to 2 hours while maintaining >60% conversion. However, temperatures >90°C risked styrene polymerization, necessitating precise control.

Stirring Rate

Agitation at 70–100 rpm ensured homogeneous mixing without emulsion formation during NaHCO₃ washing. Lower rates (<70 rpm) led to incomplete neutralization, while higher rates (>100 rpm) caused solvent loss.

Industrial Scalability

The patent emphasizes scalability through:

  • Batch Reactors : Stainless steel or enamel vessels (500–2000 L capacity) compatible with acidic conditions.

  • Cost Efficiency : Raw material costs are reduced by 40% compared to imported methods, with a production capacity of 240 kg/batch.

  • Waste Management : Solvent recovery systems minimize environmental impact, with >90% toluene recycled.

Comparative Analysis of Patent Embodiments

Four embodiments illustrate process variations:

ParameterEmbodiment 1Embodiment 2Embodiment 3Embodiment 4
CatalystHClH₂SO₄H₃PO₄Polyphosphoric acid
SolventTolueneHexaneHeptaneHeptane/Toluene
Reaction Temp (°C)60758595
Reaction Time (h)2345
Purity (%)99.399.299.299.1

Challenges and Limitations

  • Residual Styrene : Traces (<0.1%) may remain despite washing, requiring stringent quality control.

  • Catalyst Corrosion : HCl and H₂SO₄ necessitate corrosion-resistant equipment, increasing capital costs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying phenylethyl resorcinol purity and structural identity in synthetic preparations?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 column for purity assessment (≥99.0% by HPLC) and gas chromatography (GC) to detect volatile impurities (e.g., residual solvents). Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for molecular weight verification (214.26 g/mol). Melting point analysis (78–82°C) serves as a supplementary identity test. These methods align with pharmacopeial standards for small-molecule characterization .

Q. How should researchers address the poor aqueous solubility of phenylethyl resorcinol in in vitro assays?

  • Methodological Answer : Employ cosolvents like dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v to avoid cytotoxicity) for short-term solubility. For long-term stability, formulate nanostructured lipid carriers (NLCs) via thermal high-pressure homogenization. Optimize parameters such as homogenization pressure (500–1,500 bar), lipid-to-drug ratio (e.g., 10:1), and surfactant concentration to achieve nanoparticles with an average size of 500±35 nm and polydispersity index (PDI) <0.1, ensuring improved dispersibility .

Q. What spectroscopic techniques are suitable for characterizing phenylethyl resorcinol’s structural integrity post-synthesis?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl and aromatic C–H stretches). UV-Vis spectroscopy detects π-π* transitions (λmax ~280 nm). For molecular weight confirmation, use electrospray ionization mass spectrometry (ESI-MS) to observe the [M+H]<sup>+</sup> ion at m/z 215.1. Cross-validate results with X-ray diffraction (XRD) for crystalline structure analysis .

Advanced Research Questions

Q. What validation parameters are critical when establishing an HPLC protocol for phenylethyl resorcinol quantification in multicomponent formulations?

  • Methodological Answer : Validate linearity across a concentration range of 10–75 µg/mL (r ≥0.9999), limit of detection (LOD: 0.72 mg/L), and limit of quantification (LOQ: 2.39 mg/L). Assess intraday and interday precision (relative standard deviation, RSD <2%) and accuracy (recovery 98–102%). Test robustness by varying mobile phase composition (acetonitrile:water gradients) and flow rates (±0.1 mL/min). Include selectivity tests against interferents (e.g., parabens, kojic acid) .

Q. How can conflicting data on phenylethyl resorcinol’s photostability be systematically evaluated?

  • Methodological Answer : Conduct accelerated photostability studies under ISO 24443 guidelines using a solar simulator (UVA/UVB irradiation, 1.2 mW/cm²). Monitor degradation kinetics via stability-indicating HPLC and compare Arrhenius-modeled rate constants across studies. Control variables: temperature (25°C ± 2°C), humidity (60% ± 5%), and container opacity. Replicate experiments ≥3 times to assess inter-laboratory variability .

Q. What strategies improve the reproducibility of phenylethyl resorcinol’s biological activity assessments against dermatophytes?

  • Methodological Answer : Standardize inoculum density (1×10⁵ CFU/mL) using CLSI M38-A2 broth microdilution. Include positive controls (e.g., ketoconazole) and vehicle controls (e.g., DMSO). For ultrastructural analysis, fix fungal hyphae with glutaraldehyde and image via scanning electron microscopy (SEM) to visualize membrane disruption. Calculate minimum inhibitory concentration (MIC) using the 80% growth inhibition endpoint .

Q. How should researchers design experiments to assess the impact of formulation excipients on phenylethyl resorcinol’s chemical stability?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to test excipient interactions (e.g., methylparaben, phenoxyethanol). Store samples at 25°C, 40°C, and 60°C for 12 weeks. Quantify degradation products (e.g., resorcinol derivatives) via HPLC-MS. Use Arrhenius kinetics to extrapolate shelf life. Statistical analysis (ANOVA, p <0.05) identifies significant excipient effects .

Q. What experimental parameters are critical for synthesizing phenylethyl resorcinol derivatives with enhanced bioactivity?

  • Methodological Answer : Optimize reaction conditions for regioselective alkylation:

  • Catalyst: Potassium carbonate (1.5 equiv) in anhydrous DMF.
  • Temperature: 80°C under nitrogen to prevent oxidation.
  • Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:1). Validate derivative identity via <sup>13</sup>C NMR (aromatic carbons: δ 115–155 ppm) and biological assays (e.g., tyrosinase inhibition IC50 determination) .

Methodological Notes

  • Data Contradiction Analysis : When resolving conflicting stability data, compare experimental conditions (e.g., light exposure protocols, solvent systems) and apply multivariate regression to identify confounding variables .
  • Reproducibility : Document raw data (e.g., chromatograms, spectral scans) in supplementary materials, adhering to journal guidelines for transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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